4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is of significant interest due to its unique chemical structure, which includes an amino group, a fluorine atom, and a methyl group attached to a dihydropyridinone ring. These structural features impart distinct chemical and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-amino-5-methylpyridine, which is dissolved in ethylene glycol.
Reaction Conditions: The reaction mixture is heated under reflux conditions, and the crude product is precipitated by adding hydrochloric acid/methanol solution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry. The compound’s unique structure allows for the creation of various derivatives with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It influences several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Fluoropyridines: These compounds share the fluorine-substituted pyridine ring but differ in the position and number of substituents.
Indole Derivatives: Indole derivatives have a similar heterocyclic structure but contain an indole nucleus instead of a pyridine ring.
Other Dihydropyridinones: Compounds like 4-amino-5-methyl-1,2-dihydropyridin-2-one share a similar core structure but lack the fluorine atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7FN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3 |
InChI Key |
AIXOWNGZZAQTQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.